molecular formula C6H5N3 B1293900 [1,2,4]Triazolo[1,5-a]pyridine CAS No. 274-85-1

[1,2,4]Triazolo[1,5-a]pyridine

Cat. No.: B1293900
CAS No.: 274-85-1
M. Wt: 119.12 g/mol
InChI Key: DACWQSNZECJJGG-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring fused to a pyridine ring, forming a unique structure that contributes to its chemical properties and biological activities .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridine are various enzymes and receptors, including RORγt , PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, it acts as an inverse agonist for RORγt, and as an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways regulated by these targets.

Biochemical Pathways

The affected pathways include the RORγt signaling pathway , the hypoxia-inducible factor (HIF) pathway regulated by PHD-1, and the JAK-STAT signaling pathway regulated by JAK1 and JAK2 . The modulation of these pathways can lead to downstream effects such as altered immune response, oxygen homeostasis, and cellular proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of target enzyme activities, alteration of signal transduction pathways, and changes in cellular functions . These effects contribute to its biological activities, which include acting as a cardiovascular vasodilator, and having potential therapeutic applications in conditions such as type 2 diabetes and hyperproliferative disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound has been reported to be carried out under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method . This suggests that the compound’s synthesis, and potentially its action, can be influenced by factors such as temperature and reaction conditions .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including RORγt, PHD-1, JAK1, and JAK2 . These interactions often involve inhibition or modulation of enzyme activity, which can lead to significant biochemical effects. For instance, the inhibition of JAK1 and JAK2 by this compound can affect cytokine signaling pathways, impacting immune responses and inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, which in turn affects downstream signaling pathways involved in cell growth and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to this compound has been observed to cause sustained inhibition of target enzymes and prolonged effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-4-9-6(3-1)7-5-8-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACWQSNZECJJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181822
Record name (1,2,4)Triazolo(1,5-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-85-1
Record name (1,2,4)Triazolo(1,5-a)pyridine
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Record name 274-85-1
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Record name (1,2,4)Triazolo(1,5-a)pyridine
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Record name 274-85-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of [, , ]Triazolo[1,5-a]pyridine?

A1: [, , ]Triazolo[1,5-a]pyridine consists of a pyridine ring fused to a 1,2,4-triazole ring.

Q2: What are some common synthetic routes for [, , ]Triazolo[1,5-a]pyridines?

A2: Several strategies exist, including:

  • Condensation reactions: Utilizing 2-aminopyridines with various reagents like ethyl orthoformate, acetic anhydride, or maleic anhydride. []
  • Cyclization of isothiosemicarbazones: Reacting ketone isothiosemicarbazones with active ethoxymethylene compounds. []
  • Tandem reactions: Employing 2′-cinnamoyl-2-cyanoacetohydrazide with α-cyanocinnamonitriles. []
  • Base-promoted tandem SNAr/Boulton-Katritzky rearrangement: Reacting 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines. []
  • Copper-catalyzed oxidative cyclization: Utilizing guanidylpyridines and analogues for a straightforward synthesis. []

Q3: What are the potential therapeutic applications of [, , ]Triazolo[1,5-a]pyridines?

A3: Research suggests potential in various areas:

  • Tyrosine kinase inhibitors: Targeting inflammatory, autoimmune, and proliferative diseases, including cancer. []
  • Antioxidant agents: Demonstrating the ability to inhibit free radical oxidation of lipids and adrenaline. []
  • Antimicrobial agents: Exhibiting activity against bacteria and fungi. [, ]
  • Adenosine receptor antagonists: Targeting diseases associated with the adenosine A2 receptor. []
  • RORγt inverse agonists: For potential treatment of inflammatory diseases like psoriasis. []
  • PLK1 inhibitors: As potential anticancer agents targeting Polo-like kinase 1. []

Q4: How do [, , ]Triazolo[1,5-a]pyridine derivatives exert their biological effects?

A4: The mechanism of action varies depending on the specific derivative and target. For example:

  • Tyrosine kinase inhibitors: These derivatives likely bind to the ATP-binding site of the tyrosine kinase, inhibiting its activity. []
  • RORγt inverse agonists: These compounds bind to the RORγt receptor and antagonize its transcriptional activity. []

Q5: Has there been any research on the in vivo efficacy of these compounds?

A5: Yes, studies have explored in vivo efficacy in various models:

  • Antioxidant activity: Assessed in a hypotonic NaCl solution using erythrocyte hemolysis as a measure of toxicity. []
  • RORγt inverse agonists: Evaluated in a mouse IL-18/23-induced cytokine expression model, demonstrating a reduction in IL-17A production. []
  • Oxazolidinone antibacterials: Demonstrated promising therapeutic effects in a mouse model of lethal infection. []

Q6: How do structural modifications influence the biological activity of [, , ]Triazolo[1,5-a]pyridines?

A6: SAR studies are crucial in optimizing compound activity. For instance:

  • Tyrosine kinase inhibitors: Introducing specific substituents on the phenyl ring and varying the amine moiety affects potency and selectivity. []
  • RORγt inverse agonists: Modifications to a central piperazine core and a cyclopentyl ring influence metabolic stability and activity. []
  • Antioxidant activity: The presence of a bromine atom as a substitute in the pyridine fragment enhances antioxidant potential. []
  • Antimicrobial activity: The presence of specific substituents like diphenyl sulfide moiety influences efficacy against different microbial strains. []

Q7: Are there any X-ray crystallographic studies showing how these compounds interact with their targets?

A7: Yes, studies have utilized X-ray crystallography to elucidate binding interactions:

  • PLK1 inhibitors: Revealed divergent binding modes depending on the specific triazolopyridine or pyrazolopyrimidine core. []
  • RORγt inverse agonists: Provided insights into the binding interactions of a piperazine analogue with the RORγt ligand-binding domain. []

Q8: What are some future research areas for [, , ]Triazolo[1,5-a]pyridines?

A8: Future research may focus on:

    Q9: What are the physicochemical properties of [, , ]Triazolo[1,5-a]pyridines?

    A9: Specific properties vary depending on the substituents, but generally:

    • They often exist as solids at room temperature. [, , ]
    • Spectroscopic techniques like NMR and mass spectrometry are crucial for structural characterization. [, ]

    Q10: What analytical methods are used to study [, , ]Triazolo[1,5-a]pyridines?

    A10: Various techniques are employed:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information about the synthesized compounds. [, , ]
    • Mass spectrometry: Determines molecular weight and fragmentation patterns for structural elucidation. [, , ]
    • Infrared (IR) spectroscopy: Identifies functional groups present in the molecules. []
    • Elemental analysis: Confirms the elemental composition of the synthesized compounds. [, ]
    • X-ray crystallography: Used to determine the three-dimensional structure of suitable crystalline compounds. [, , ]

    Q11: How is the environmental impact of these compounds being addressed?

    A11: While the provided research primarily focuses on synthesis and biological applications, minimizing the environmental impact of any new chemical entity is crucial. Future research could explore:

      Q12: How does research on [, , ]Triazolo[1,5-a]pyridines benefit from interdisciplinary collaboration?

      A12: Interdisciplinary collaboration is vital for advancing this research area:

      • Computational chemists: Employ molecular modeling and simulations to guide the design process. []

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